2-({[(3,4-Difluorophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
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Overview
Description
2-({[(3,4-DIFLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of a difluorobenzoyl group, a carbothioyl group, and a hexahydrocycloocta[b]thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(3,4-DIFLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the core thiophene structure. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur-containing compounds with various carbonyl compounds under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-({[(3,4-DIFLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({[(3,4-DIFLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These interactions could include binding to enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives, such as:
- ETHYL 2-({[(4-FLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
- 2-[(2,6-Difluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Uniqueness
What sets 2-({[(3,4-DIFLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE apart is its specific combination of functional groups and its hexahydrocycloocta[b]thiophene ring structure. This unique structure may confer specific properties that make it particularly useful in certain applications.
Properties
Molecular Formula |
C19H19F2N3O2S2 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
2-[(3,4-difluorobenzoyl)carbamothioylamino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C19H19F2N3O2S2/c20-12-8-7-10(9-13(12)21)17(26)23-19(27)24-18-15(16(22)25)11-5-3-1-2-4-6-14(11)28-18/h7-9H,1-6H2,(H2,22,25)(H2,23,24,26,27) |
InChI Key |
INMZJNKKPBEYAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=S)NC(=O)C3=CC(=C(C=C3)F)F)C(=O)N |
Origin of Product |
United States |
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